Teneligliptin-Hydrochlorid

Übersicht

Beschreibung

Teneligliptinhydrobromid ist ein Dipeptidylpeptidase-4-Inhibitor, der hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Er wirkt, indem er die Spiegel des aktiven Glucagon-ähnlichen Peptids-1 und des gastrischen inhibitorischen Polypeptids erhöht, was wiederum die Insulinsekretion steigert und den Blutzuckerspiegel senkt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Teneligliptinhydrobromid umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenprodukten. Ein gängiger Weg beinhaltet die Herstellung eines reaktiven Nosyl-Derivats von L-Prolinmethylester, gefolgt von einer nukleophilen Substitution mit 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin. Das Endprodukt wird durch Amidierungs- und Entschützungsreaktionen erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Teneligliptinhydrobromid beinhaltet häufig die Optimierung der Reaktionsbedingungen, um Verunreinigungen zu kontrollieren und die Ausbeute zu verbessern. Techniken wie Rotationsverdampfung, Sprühtrocknung und Gefriertrocknung werden verwendet, um die amorphe Form der Verbindung herzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

Teneligliptinhydrobromid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Abbauprodukte zu bilden.

Reduktion: Reduktionsreaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Substitution: Nukleophile Substitution ist eine Schlüsselreaktion in seiner Synthese.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Reaktion von Teneligliptinhydrobromid verwendet werden, sind Bromwasserstoffsäure, Essigsäure und verschiedene organische Lösungsmittel. Reaktionsbedingungen umfassen häufig kontrollierte Temperaturen und pH-Werte .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Teneligliptinhydrobromid gebildet werden, umfassen seine verschiedenen Zwischenprodukte und Abbauprodukte, die mit Techniken wie Flüssigchromatographie-Massenspektrometrie identifiziert und charakterisiert werden .

Wissenschaftliche Forschungsanwendungen

Teneligliptinhydrobromid hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

Chemie: Wird bei der Entwicklung von analytischen Methoden zur Quantifizierung und Detektion eingesetzt.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Enzyminhibition.

Medizin: Wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, wobei die Forschung sich auf seine Wirksamkeit und Sicherheit konzentriert.

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antidiabetika eingesetzt

Wirkmechanismus

Teneligliptinhydrobromid entfaltet seine Wirkung durch Hemmung des Dipeptidylpeptidase-4-Enzyms, das für den Abbau von Glucagon-ähnlichem Peptid-1 verantwortlich ist. Durch die Hemmung dieses Enzyms erhöht Teneligliptinhydrobromid die Spiegel des aktiven Glucagon-ähnlichen Peptids-1, was zu einer verstärkten Insulinsekretion und einer Senkung des Blutzuckerspiegels führt .

Wissenschaftliche Forschungsanwendungen

Teneligliptin hydrobromide has a wide range of scientific research applications:

Chemistry: Used in the development of analytical methods for quantification and detection.

Biology: Studied for its effects on cellular pathways and enzyme inhibition.

Medicine: Primarily used in the treatment of type 2 diabetes mellitus, with research focusing on its efficacy and safety.

Industry: Employed in the pharmaceutical industry for the production of antidiabetic medications

Wirkmechanismus

Target of Action

Teneligliptin hydrobromide, also known as Teneligliptin hydrobromide anhydrous or MP-513 (hydrobromide), primarily targets the dipeptidyl peptidase-4 (DPP-4) enzymes . These enzymes play a crucial role in the rapid degradation of incretin hormones .

Mode of Action

Teneligliptin hydrobromide interacts with its primary targets, the DPP-4 enzymes, by inhibiting their action . This inhibition slows down the rapid degradation of incretin hormones . As a result, it increases insulin synthesis by the pancreas and decreases glucagon levels, which are a counter-hormone of insulin . This leads to a decrease in blood sugar levels .

Biochemical Pathways

The action of Teneligliptin hydrobromide affects the biochemical pathway involving incretin hormones, notably Glucose-dependent Insulinotropic Polypeptide (GIP) and Glucagon-Like Peptide-1 (GLP-1) . By inhibiting DPP-4 enzymes, Teneligliptin hydrobromide prevents the degradation of these incretins . This leads to an increase in insulin production and a decrease in glucagon levels, thereby regulating blood sugar levels .

Pharmacokinetics

The pharmacokinetic properties of Teneligliptin hydrobromide include its metabolism by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or its excretion from the kidney in an unchanged form . . This contributes to the bioavailability of Teneligliptin hydrobromide.

Result of Action

The molecular and cellular effects of Teneligliptin hydrobromide’s action include an increase in insulin release from the pancreas and a decrease in glucagon levels . This results in a significant control of glycemic parameters . Furthermore, Teneligliptin hydrobromide has a high receptor affinity leading to a longer duration of action, maintaining consistent glucose levels throughout the day .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Teneligliptin hydrobromide. Sedentary lifestyles, smoking, excessive alcohol consumption, and physical inactivity are acknowledged as significant contributors to the onset of diabetes mellitus . Obesity emerges as a predominant catalyst, contributing to roughly 55% of type 2 diabetes cases globally . Therefore, these factors can potentially influence the effectiveness of Teneligliptin hydrobromide in managing blood sugar levels.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Teneligliptin Hydrobromide interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition is significant as DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By inhibiting DPP-4, Teneligliptin Hydrobromide enhances the levels of these incretin hormones, which stimulate the pancreatic beta cells to produce insulin .

Cellular Effects

Teneligliptin Hydrobromide has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it improves fasting plasma glucose (FPG) levels, homeostasis model assessment of β-cell function (HOMA-β), and homeostasis model assessment of insulin resistance (HOMA-IR) .

Molecular Mechanism

The molecular mechanism of Teneligliptin Hydrobromide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the DPP-4 enzyme activity with an IC50 of approximately 1 nM . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Temporal Effects in Laboratory Settings

The effects of Teneligliptin Hydrobromide change over time in laboratory settings . It has been observed that the compound exhibits stability and degradation over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Teneligliptin Hydrobromide vary with different dosages in animal models . It has been observed that the drug-drug interaction with Teneligliptin Hydrobromide is of the pharmacokinetic kind .

Metabolic Pathways

Teneligliptin Hydrobromide is involved in metabolic pathways that include interactions with enzymes or cofactors . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Transport and Distribution

Teneligliptin Hydrobromide is transported and distributed within cells and tissues . It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of teneligliptin hydrobromide involves multiple steps, starting with the preparation of intermediates. One common route includes the preparation of a reactive nosyl derivative of L-proline methyl ester, followed by nucleophilic substitution with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. The final product is obtained through amidation and deprotection reactions .

Industrial Production Methods

Industrial production of teneligliptin hydrobromide often involves optimizing reaction conditions to control impurities and improve yield. Techniques such as rotary evaporation, spray drying, and freeze drying are employed to produce the amorphous form of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Teneligliptin hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Nucleophilic substitution is a key reaction in its synthesis.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of teneligliptin hydrobromide include hydrobromic acid, acetic acid, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of teneligliptin hydrobromide include its various intermediates and degradation products, which are identified and characterized using techniques like liquid chromatography-mass spectrometry .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Einzigartigkeit

Teneligliptinhydrobromid ist aufgrund seiner J-förmigen oder verankerten Domänenstruktur einzigartig, die eine potente Hemmung des Dipeptidylpeptidase-4-Enzyms ermöglicht. Diese Struktur trägt zu seiner Wirksamkeit bei der Kontrolle glykämischer Parameter mit einem günstigen Sicherheitsprofil bei .

Eigenschaften

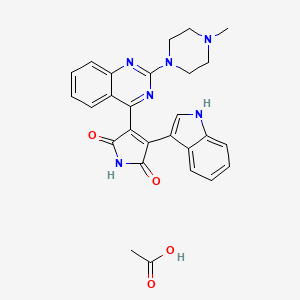

IUPAC Name |

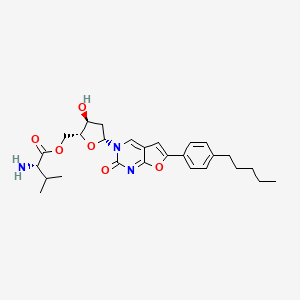

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H/t2*19-,20-;;;;;/m00...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-MAYGPZJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238219 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1257.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906093-29-6 | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906093296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin hydrobromide anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556RZT8JPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Teneligliptin Hydrobromide, and what is its mechanism of action?

A1: Teneligliptin Hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It works by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin Hydrobromide increases the levels of active GLP-1 and GIP, leading to increased insulin secretion and decreased glucagon levels in a glucose-dependent manner [, ].

Q2: How does the increased GLP-1 and GIP levels affect blood glucose levels?

A2: GLP-1 and GIP are incretin hormones released by endocrine cells in response to food intake. They stimulate insulin secretion from pancreatic beta-cells and suppress glucagon secretion from alpha-cells, primarily in the presence of elevated glucose levels. This glucose-dependent mechanism helps to lower postprandial and fasting blood glucose levels without increasing the risk of hypoglycemia [, ].

Q3: What is the molecular formula and weight of Teneligliptin Hydrobromide Hydrate?

A3: The molecular formula of Teneligliptin Hydrobromide Hydrate is C22H29N5O3S • HBr • 2.5H2O. Its molecular weight is 561.5 g/mol [].

Q4: Is there any spectroscopic data available for Teneligliptin Hydrobromide Hydrate?

A4: Yes, several studies have employed UV spectrophotometry to analyze Teneligliptin Hydrobromide Hydrate. It exhibits maximum absorption at wavelengths ranging from 240 nm to 267.2 nm depending on the solvent used [, , ].

Q5: What are some strategies to improve the stability and solubility of Teneligliptin Hydrobromide Hydrate in formulations?

A6: Researchers have explored solid dispersions with polymers like PVP and HPMC to enhance the dissolution rate and potentially improve the bioavailability of Teneligliptin Hydrobromide Hydrate [].

Q6: What analytical techniques are commonly used to quantify Teneligliptin Hydrobromide Hydrate?

A6: Various analytical methods have been developed and validated for the quantification of Teneligliptin Hydrobromide Hydrate. These include:

- RP-HPLC: This technique is widely used for separating and quantifying Teneligliptin Hydrobromide Hydrate in both bulk drug substance and pharmaceutical formulations [, , , , , , , ].

- HPTLC: This method is considered a cost-effective alternative to HPLC for the analysis of Teneligliptin Hydrobromide Hydrate in pharmaceutical preparations [, , ].

- UV Spectrophotometry: This technique is employed for its simplicity and cost-effectiveness in the analysis of Teneligliptin Hydrobromide Hydrate in bulk drug substance and tablet dosage forms [, , , ].

- GC-MS: This technique has been used to detect and quantify trace levels of genotoxic impurities, such as p-anisaldehyde, in Teneligliptin Hydrobromide Hydrate [].

Q7: How are these analytical methods validated to ensure accuracy and reliability?

A8: Validation of analytical methods for Teneligliptin Hydrobromide Hydrate is conducted following ICH (International Council for Harmonisation) guidelines [, , , ]. This includes evaluating parameters such as:

- Linearity and Range: Demonstrating a linear relationship between the analyte concentration and response over a defined range [].

- Accuracy: Measuring the closeness of the obtained results to the true value of the analyte [].

- Precision: Assessing the degree of agreement among individual test results under stipulated conditions [].

- Specificity: Verifying the ability of the method to differentiate the analyte from other components in the sample [].

- Detection Limit (LOD) and Quantitation Limit (LOQ): Determining the lowest concentration of the analyte that can be detected and quantified, respectively, with acceptable precision and accuracy [, ].

Q8: What is being done to improve the delivery and bioavailability of Teneligliptin Hydrobromide Hydrate?

A8: Researchers are investigating different formulation strategies to enhance the delivery and bioavailability of Teneligliptin Hydrobromide. Some approaches include:

- Solid Dispersions: Formulating the drug with polymers like PVP and HPMC to enhance its dissolution rate and potentially improve bioavailability [].

- Active Film Coating Tablets: This technology allows for the controlled release of Teneligliptin Hydrobromide Hydrate in combination with other antidiabetic drugs like Metformin Hydrochloride [].

- Oral Dispersible Strips: These strips offer a convenient and potentially more bioavailable alternative to conventional tablets [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.